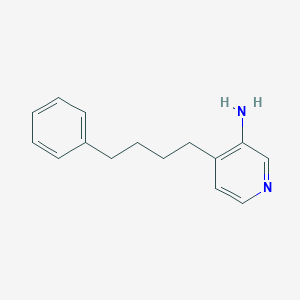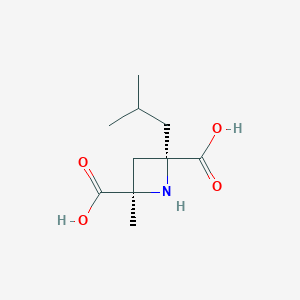
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- is a bioactive natural product.
Métodos De Preparación
The compound can be synthesized from the extract of Monascus pilosus-fermented rice (red-mold rice). The synthetic route involves the isolation of the compound from the fermented rice extract, followed by purification processes . The reaction conditions typically involve controlled fermentation and extraction techniques to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential bioactive properties, including antimicrobial and anticancer activities. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- include other azetidine derivatives such as 2-isobutyl-4-methylazetidine-2,4-dicarboxylic acids. These compounds share similar structural features but may differ in their bioactivity and applications. The uniqueness of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- lies in its specific stereochemistry and the resulting biological effects .
Propiedades
Número CAS |
673477-38-8 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(2R,4S)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m1/s1 |
Clave InChI |
DTLNBWQUOUXKIO-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)C[C@]1(C[C@](N1)(C)C(=O)O)C(=O)O |
SMILES canónico |
CC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(Quinolin-2-YL)ethenyl]phenyl}nonadec-2-enamide](/img/structure/B12547391.png)
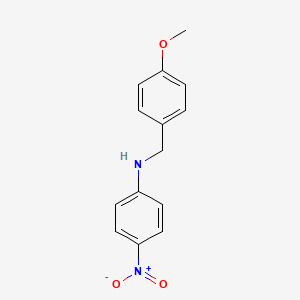
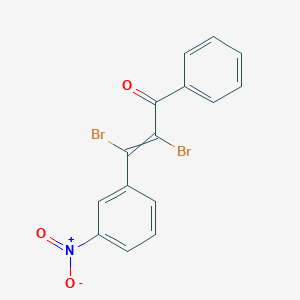
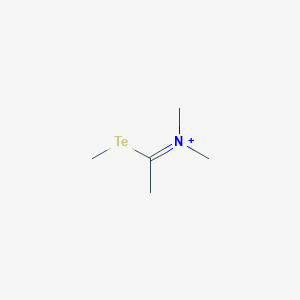
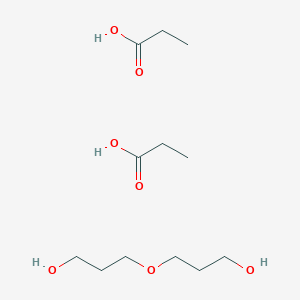
![Benzamide, N-[(1S)-2-methyl-1-[(phenylseleno)methyl]propyl]-](/img/structure/B12547418.png)

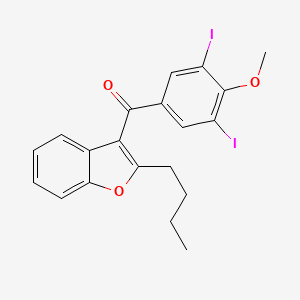
![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)
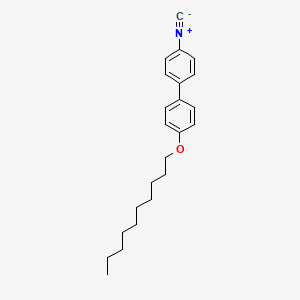
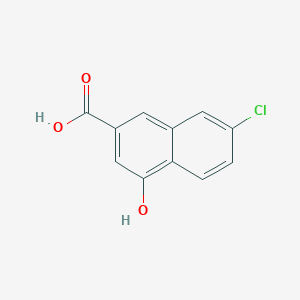
![Methyl 2-methyl-2-[(4-nitrophenyl)sulfanyl]propanoate](/img/structure/B12547439.png)
